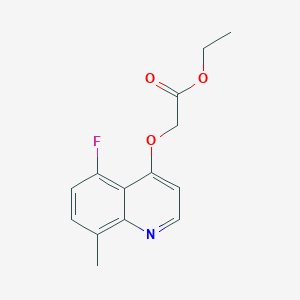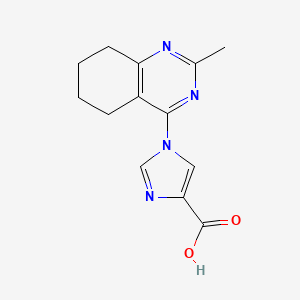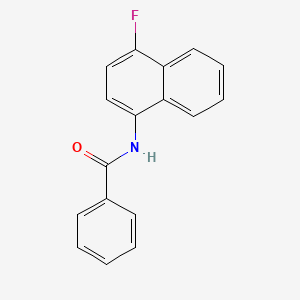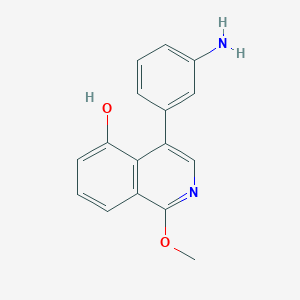
Ethyl 2-((5-fluoro-8-methylquinolin-4-yl)oxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-氟-8-甲基喹啉-4-基)氧基)乙酸乙酯是一种属于喹啉家族的杂环化合物。其特征在于喹啉环的第5位有一个氟原子,第8位有一个甲基,并且通过氧乙酸连接连接了一个乙酯基团。该化合物主要用于化学和药理学领域的研发。
准备方法
合成路线和反应条件
2-((5-氟-8-甲基喹啉-4-基)氧基)乙酸乙酯的合成通常涉及以下步骤:
喹啉核的形成: 喹啉核可以通过多种方法合成,例如Skraup合成法,该方法涉及苯胺衍生物与甘油和硫酸的环化。
引入氟和甲基: 氟原子和甲基通过亲电取代反应引入。氟化可以使用 Selectfluor 等试剂来实现,而甲基化可以使用碘甲烷来实现。
酯化: 最后一步是将喹啉衍生物与溴乙酸乙酯在碱(如碳酸钾)的存在下进行酯化,生成 2-((5-氟-8-甲基喹啉-4-基)氧基)乙酸乙酯。
工业生产方法
该化合物的工业生产遵循类似的合成路线,但规模更大。该工艺针对更高的产率和纯度进行了优化,通常涉及连续流动反应器和自动化系统以确保一致的质量。
化学反应分析
反应类型
2-((5-氟-8-甲基喹啉-4-基)氧基)乙酸乙酯会发生多种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或三氧化铬等氧化剂进行氧化,导致形成喹啉 N-氧化物。
还原: 还原反应可以使用钯碳等氢化催化剂进行,导致喹啉环的还原。
取代: 亲核取代反应可以在氟原子或酯基团上发生,导致形成各种衍生物。
常用试剂和条件
氧化: 酸性或中性条件下的高锰酸钾。
还原: 钯碳催化剂上的氢气。
取代: 碱存在下的胺或硫醇等亲核试剂。
主要形成的产物
氧化: 喹啉 N-氧化物。
还原: 还原的喹啉衍生物。
取代: 根据所用亲核试剂的不同,形成各种取代的喹啉衍生物。
科学研究应用
2-((5-氟-8-甲基喹啉-4-基)氧基)乙酸乙酯在科学研究中有几种应用:
化学: 用作合成更复杂杂环化合物的构建块。
生物学: 由于喹啉环的存在,对其作为荧光探针的潜力进行了研究。
医学: 探究其潜在的药理特性,包括抗菌和抗癌活性。
工业: 用于开发新材料以及作为农用化学品合成的中间体。
作用机制
2-((5-氟-8-甲基喹啉-4-基)氧基)乙酸乙酯的作用机制涉及其与各种分子靶标的相互作用。喹啉环可以插入 DNA,破坏复制和转录过程。此外,氟原子通过与活性位点残基形成强氢键,增强了化合物抑制酶的能力。
相似化合物的比较
类似化合物
- 2-((5-氯-8-甲基喹啉-4-基)氧基)乙酸乙酯
- 2-((5-溴-8-甲基喹啉-4-基)氧基)乙酸乙酯
- 2-((5-碘-8-甲基喹啉-4-基)氧基)乙酸乙酯
独特性
2-((5-氟-8-甲基喹啉-4-基)氧基)乙酸乙酯由于氟原子的存在而具有独特性,它赋予了不同的化学和生物学特性。氟增强了化合物的稳定性、亲脂性和形成强氢键的能力,使其在各种应用中比其卤代对应物更有效。
属性
分子式 |
C14H14FNO3 |
|---|---|
分子量 |
263.26 g/mol |
IUPAC 名称 |
ethyl 2-(5-fluoro-8-methylquinolin-4-yl)oxyacetate |
InChI |
InChI=1S/C14H14FNO3/c1-3-18-12(17)8-19-11-6-7-16-14-9(2)4-5-10(15)13(11)14/h4-7H,3,8H2,1-2H3 |
InChI 键 |
OBROISDMFCTIDD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COC1=CC=NC2=C(C=CC(=C12)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B11856981.png)
![6-(Benzyloxy)-4-methylfuro[3,2-c]pyridine-7-carbonitrile](/img/structure/B11856982.png)








![11-pyrrolidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11857036.png)



